6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

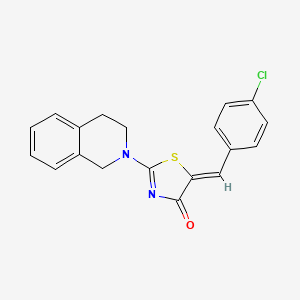

6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-2-one is a chemical compound with the molecular formula C10H13N3O2S . It is not intended for human or veterinary use and is available for research use only.

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its molecular formula, C10H13N3O2S. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyrimidinone ring, which is a six-membered ring with two nitrogen atoms and one carbonyl group. The two rings are connected by an ethyl group, and there is a sulfanyl group attached to the pyrimidinone ring .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of 6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-2-one, focusing on six unique applications:

Antitumor Agents

The pyrrolidine-2-one scaffold, present in this compound, is a structural feature recurrent in antitumor agents. Research has shown that derivatives of this scaffold can inhibit the growth of various cancer cell lines. The compound’s ability to interfere with DNA synthesis and repair mechanisms makes it a promising candidate for developing new anticancer drugs .

Antiviral Applications

Compounds containing the pyrimidin-2-one moiety have been investigated for their antiviral properties. This specific compound could potentially inhibit viral replication by targeting viral enzymes or interfering with viral RNA synthesis. Its unique structure allows for the design of molecules that can selectively bind to viral proteins, making it a valuable tool in antiviral drug development .

Anti-inflammatory Agents

The presence of the pyrrolidin-1-ylethyl group in this compound suggests potential anti-inflammatory properties. Research indicates that such compounds can modulate the activity of inflammatory mediators, reducing inflammation and associated symptoms. This makes it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Agents

The compound’s structure suggests potential neuroprotective effects. Pyrrolidine derivatives have been studied for their ability to protect neurons from oxidative stress and excitotoxicity. This compound could be explored for its potential to prevent or slow the progression of neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antibacterial Applications

The pyrimidin-2-one core is known for its antibacterial properties. This compound could inhibit bacterial growth by targeting bacterial enzymes or disrupting cell wall synthesis. Its unique structure allows for the development of new antibiotics that can overcome resistance mechanisms in pathogenic bacteria .

Enzyme Inhibition

The compound’s unique structure makes it a potential inhibitor of various enzymes. By binding to the active sites of enzymes, it can modulate their activity, making it useful in studying enzyme functions and developing enzyme-targeted therapies. This application is particularly relevant in the context of metabolic disorders and cancer .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-2-one' involves the reaction of 2-chloro-6-(2-oxo-2-pyrrolidin-1-ylethyl)pyrimidin-4-one with sodium hydrosulfide in the presence of a base to yield the desired product.", "Starting Materials": [ "2-chloro-6-(2-oxo-2-pyrrolidin-1-ylethyl)pyrimidin-4-one", "Sodium hydrosulfide", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-chloro-6-(2-oxo-2-pyrrolidin-1-ylethyl)pyrimidin-4-one in a suitable solvent (e.g. DMF, DMSO).", "Step 2: Add sodium hydrosulfide and a base (e.g. sodium hydroxide) to the reaction mixture.", "Step 3: Heat the reaction mixture at a suitable temperature (e.g. 80-100°C) for a suitable time (e.g. 12-24 hours).", "Step 4: Cool the reaction mixture and filter the precipitated product.", "Step 5: Wash the product with a suitable solvent (e.g. water, ethanol) and dry it under vacuum.", "Step 6: Purify the product by recrystallization or chromatography if necessary." ] } | |

CAS番号 |

898421-24-4 |

製品名 |

6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-2-one |

分子式 |

C10H13N3O2S |

分子量 |

239.29 |

IUPAC名 |

6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-2-one |

InChI |

InChI=1S/C10H13N3O2S/c14-9(13-5-1-2-6-13)7-16-8-3-4-11-10(15)12-8/h3-4H,1-2,5-7H2,(H,11,12,15) |

InChIキー |

DDNXIFWTFOGNPR-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)C(=O)CSC2=CC=NC(=O)N2 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(6-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2626752.png)

![N-[2-(2-Fluoro-4-sulfamoylphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2626757.png)

![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2626760.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-3-(4-cyanophenyl)propanamide](/img/structure/B2626761.png)

![2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2626762.png)

![3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide](/img/structure/B2626767.png)

![N-(3-methoxyphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2626771.png)